4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione is a boronic ester derivative. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring attached to an isobenzofuran-1,3-dione moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione typically involves the reaction of isobenzofuran-1,3-dione with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid and isobenzofuran-1,3-dione.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aqueous Acids or Bases: For hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation or hydrolysis.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Pinacolborane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione is unique due to its combination of a boronic ester with an isobenzofuran-1,3-dione moiety. This structure imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other organic transformations.
Properties
Molecular Formula |
C14H15BO5 |
---|---|
Molecular Weight |
274.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)9-7-5-6-8-10(9)12(17)18-11(8)16/h5-7H,1-4H3 |
InChI Key |
NGVWPAHQYGYZJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)OC3=O |
Origin of Product |
United States |
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